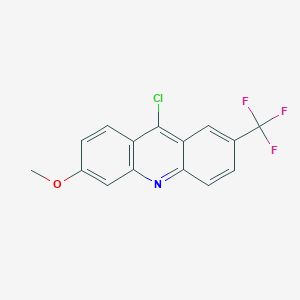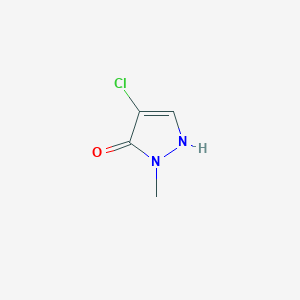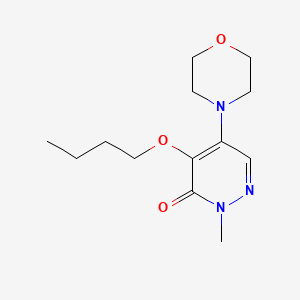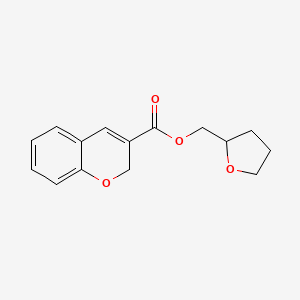
(Tetrahydrofuran-2-yl)methyl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Tetrahydrofuran-2-yl)methyl 2H-chromene-3-carboxylate is an organic compound that combines the structural features of tetrahydrofuran and chromene
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Tetrahydrofuran-2-yl)methyl 2H-chromene-3-carboxylate typically involves the reaction of tetrahydrofuran derivatives with chromene carboxylates under specific conditions. One common method includes the esterification of chromene-3-carboxylic acid with (tetrahydrofuran-2-yl)methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of renewable raw materials and green chemistry principles can also be integrated into the production process to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: (Tetrahydrofuran-2-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups on the chromene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of chromene-3-carboxaldehyde or chromene-3-carboxylic acid.
Reduction: Formation of (tetrahydrofuran-2-yl)methyl chromene-3-carbinol.
Substitution: Various substituted chromene derivatives.
Scientific Research Applications
(Tetrahydrofuran-2-yl)methyl 2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of (Tetrahydrofuran-2-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Tetrahydrofuran-2-yl)methyl 2H-chromene-3-carboxylate: Shares structural similarities with other chromene derivatives and tetrahydrofuran-based compounds.
2-Methyltetrahydrofuran: A related compound with similar solvent properties but different applications.
2,2,5,5-Tetramethyltetrahydrofuran: Another similar compound used as a non-polar solvent.
Uniqueness: (Tetrahydrofuran-2-yl)methyl 2H-chromene-3-carboxylate is unique due to its combined structural features of tetrahydrofuran and chromene, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H16O4 |
|---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
oxolan-2-ylmethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C15H16O4/c16-15(19-10-13-5-3-7-17-13)12-8-11-4-1-2-6-14(11)18-9-12/h1-2,4,6,8,13H,3,5,7,9-10H2 |
InChI Key |
NNIQLGXKUUFLIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B12921825.png)
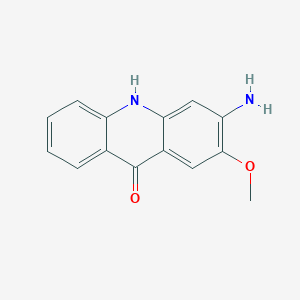
![(4-Oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12921842.png)
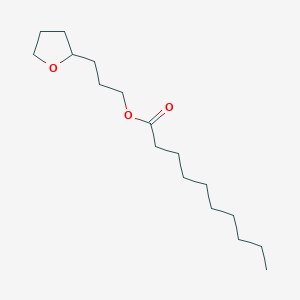


![4-Chloro-5-{[(propan-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12921872.png)
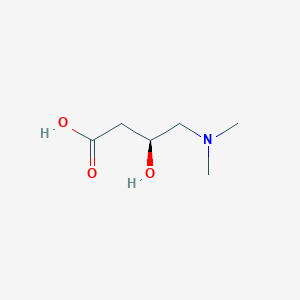
![N-[(Quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide](/img/structure/B12921879.png)

![2H-Isoxazolo[2,3-a]pyridine, 2-butylhexahydro-](/img/structure/B12921885.png)
